REACTION_CXSMILES
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[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2].OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20]>>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:19]([O-:21])=[O:20])[C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2]
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Name
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|
Quantity
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1 g
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Type
|
reactant
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Smiles
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C(C)(=O)C1=C(C=CC=C1)NC(C)=O
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Name
|
|
Quantity
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2.8 mL
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Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 7 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After completion of the starting material, the reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (2×25 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
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Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |